N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
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Overview
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves the reaction of 2-phenylthiazole with ethylamine followed by acylation with propanoyl chloride. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use as an anti-inflammatory or antitumor agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-phenylthiazole
- 4-phenylthiazole
- 2,4-disubstituted thiazoles
Uniqueness
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of the propanamide group. This unique structure can result in distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C14H16N2OS |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H16N2OS/c1-2-13(17)15-9-8-12-10-18-14(16-12)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,17) |
InChI Key |
NNMWIMVTNFPDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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